molecular formula C7H2BrF5 B3040887 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene CAS No. 247220-84-4

1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene

Cat. No.: B3040887
CAS No.: 247220-84-4
M. Wt: 260.99 g/mol
InChI Key: MCORQPVVYSDQAE-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene (CAS: Not explicitly listed in evidence; molecular formula: C₇H₂BrF₅, molecular weight: 260.99) is a halogenated aromatic compound characterized by a bromine atom, two fluorine atoms, and a trifluoromethyl group on a benzene ring. Its structural features make it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The compound is stored at 2–8°C to ensure stability, and its purity is typically ≥97% .

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-4-2-1-3(7(11,12)13)5(9)6(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCORQPVVYSDQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Steam Distillation of 3,4-Dibromo-1,1,2,2-tetrafluorocyclohexane

In this approach, 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane (100.0 g) is treated with 50% KOH (140.0 g, 1.25 mol) and triethylbenzylammonium chloride (0.94 g, 4 mmol) at 20–30°C for 1.5 hours, followed by stirring at 80–85°C for 2 hours. The product is isolated via steam distillation and purified by drying over CaCl₂ and fractional distillation.

Key Data :

  • Yield : 70% (30.0 g after distillation).
  • Boiling Point : 158°C.
  • Characterization :
    • 1H NMR (400 MHz, CDCl₃): δ 6.98 (dddd, 1H), 7.11 (dddd, 1H), 7.29 (dddd, 1H).
    • 13C NMR (CDCl₃, 75 MHz): δ 110.40 (d, J = 17.5 Hz), 116.40 (d, J = 17.7 Hz), 124.70 (dd, J = 7.1, 5.0 Hz).

Bromination via N-Bromosuccinimide (NBS)

Radical Bromination in Acetonitrile

A suspension of precursor compound 5 (35.00 g, 0.222 mol) in acetonitrile (300 mL) is treated with NBS (78.30 g, 0.440 mol) under reflux for 16 hours. The crude product is extracted with hexane, washed with sodium bisulfite and bicarbonate, dried over MgSO₄, and distilled.

Key Data :

  • Yield : 70%.
  • Mechanism : Radical bromination initiated by NBS, favoring allylic or aromatic positions.
  • Purity : Confirmed by TLC and GC-MS.

Regioselective Synthesis from Tetrafluoroethylene and Buta-1,3-diene

Three-Step Gas-Phase Copyrolysis

Volchkov et al. (2021) developed a regioselective route involving:

  • Copyrolysis : Tetrafluoroethylene and buta-1,3-diene react at 490–510°C to form 3,3,4,4-tetrafluorocyclohex-1-ene.
  • Halogenation : Bromination or chlorination of the cyclohexene intermediate.
  • Dehydrohalogenation : Base-mediated elimination to yield 1-bromo-2,3-difluorobenzene derivatives.

Advantages :

  • Regioselectivity : Directed by fluorine’s electron-withdrawing effects.
  • Scalability : Suitable for industrial production with continuous flow reactors.

Comparative Analysis of Methods

Method Yield Temperature Key Advantage
Dehydrohalogenation ~70% 75–85°C Simplified purification
Steam Distillation 70% 80–85°C High-purity product
NBS Bromination 70% Reflux Mild conditions
Gas-Phase Copyrolysis N/A 490–510°C Regioselective

Mechanistic Insights

Role of Fluorine Substituents

Fluorine atoms direct electrophilic bromination to the para position relative to the trifluoromethyl group due to their -I effect , while steric hindrance at ortho positions limits undesired substitutions.

Catalytic Effects

Triethylbenzylammonium chloride enhances reaction rates in aqueous KOH by stabilizing transition states through phase-transfer catalysis .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 19F NMR : Distinct signals for CF₃ (-62.8 ppm) and aromatic fluorines (-130 to -135 ppm).
  • 13C NMR : Quaternary carbons adjacent to fluorine appear as doublets (J = 15–20 Hz).

Mass Spectrometry

  • Molecular Ion Peaks : m/z 192 [M⁺] (⁷⁹Br), 194 [M⁺] (⁸¹Br).
  • Fragmentation : Loss of Br (m/z 113 [M-Br]⁺) confirms bromine presence.

Industrial and Environmental Considerations

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) improve NBS solubility, while chlorinated solvents (CH₂Cl₂) optimize electrophilic bromination.

Waste Management

Aqueous KOH waste requires neutralization, and HF byproducts necessitate scrubbing with Ca(OH)₂.

Chemical Reactions Analysis

1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It is also used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Scientific Research Applications

Pharmaceuticals

1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity.

  • Case Study: Antiviral Agents
    • Research has indicated that compounds with trifluoromethyl groups exhibit enhanced metabolic stability and bioactivity. The incorporation of this compound into antiviral drug candidates has shown promising results in preliminary studies .

Agrochemicals

The compound's properties make it suitable for use in agrochemical formulations. Its ability to act as a herbicide or pesticide is attributed to its halogenated structure, which can disrupt biological processes in target organisms.

  • Case Study: Herbicide Development
    • A study demonstrated that derivatives of this compound exhibited effective herbicidal activity against several weed species, indicating its potential as a lead compound for developing new agrochemicals .

Materials Science

In materials science, this compound is being explored for its potential use in the development of advanced materials such as polymers and coatings.

  • Case Study: Fluorinated Polymers
    • The incorporation of this compound into polymer matrices has been shown to improve thermal stability and chemical resistance, making it suitable for high-performance applications .

Data Table: Comparison of Applications

Application AreaSpecific UseBenefits
PharmaceuticalsAntiviral agentsEnhanced metabolic stability
AgrochemicalsHerbicidesEffective against weed species
Materials ScienceFluorinated polymersImproved thermal stability

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine, fluorine, and trifluoromethyl groups. These substituents increase the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack .

In biological systems, the compound’s halogenated structure can interact with specific molecular targets, such as enzymes or receptors, through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties and applications of 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene and its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical State Reactivity/Applications References
This compound C₇H₂BrF₅ 260.99 Br, 2F, CF₃ Liquid/Solid* Intermediate in drug synthesis; used in coupling reactions due to electron-withdrawing groups
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (CAS 17823-46-0) C₇BrF₇ 296.97 Br, 4F, CF₃ Liquid High steric hindrance; used in fluorinated polymer precursors
1-Bromo-2,3-difluoro-5-(trifluoromethyl)benzene (YF-3480) C₇H₂BrF₅ 260.99 Br, 2F, CF₃ (positional isomer) Liquid Similar reactivity but altered regioselectivity in nucleophilic substitutions
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene (OT-1587) C₇H₂BrF₅ 260.99 Br, 2F, CF₃ (meta-substituted) Liquid Used in Suzuki-Miyaura couplings; lower yields due to steric effects
1-Bromo-2,3,4-trifluorobenzene C₆H₂BrF₃ 211.98 Br, 3F Liquid Simpler structure; limited applications in agrochemicals
1-Bromo-2,4-di(trifluoromethyl)benzene C₈H₃BrF₆ 293.00 Br, 2CF₃ Liquid High electron-withdrawing effect; used in pyrrolopyrimidine arylation (50–79% yields)

*Physical state inferred from storage conditions (2–8°C).

Physicochemical Properties

Property Target Compound 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene 1-Bromo-2,3,4-trifluorobenzene
Melting/Boiling Point Not reported Liquid at room temperature Not reported
Solubility Likely low in polar solvents Low (fluorophilic) Moderate in organic solvents
Stability Stable at 2–8°C Room-temperature stable Sensitive to light/moisture

Biological Activity

1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C7H2BrF5. Its unique structure, characterized by multiple fluorine substituents and a bromine atom, suggests potential biological activities that merit investigation. This article reviews the existing literature on the biological activity of this compound, including its pharmacological properties, toxicity, and potential therapeutic applications.

This compound is classified under halogenated aromatic compounds. The presence of fluorine atoms significantly influences its chemical behavior and biological interactions. The compound's structure can be represented as follows:

C7H2BrF5\text{C}_7\text{H}_2\text{BrF}_5

Pharmacological Properties

Research into the pharmacological properties of this compound is limited but indicates that fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. For instance, fluorinated compounds have been shown to interact with various biological targets, potentially affecting enzyme activity and receptor binding.

Toxicity Studies

Toxicological evaluations suggest that halogenated compounds can pose risks to human health and the environment. A study indicated that exposure to high doses of similar halogenated compounds resulted in adverse effects on reproductive systems and liver function in animal models . The no-observed-adverse-effect level (NOAEL) for related compounds was determined to be around 50 mg/kg body weight per day . While specific data on this compound is scarce, caution should be exercised given the known toxicity profiles of similar compounds.

Fluorinated Compounds in Drug Development

Fluorinated aromatic compounds are often explored for their potential in drug development due to their unique pharmacokinetic properties. A notable case involves the use of fluorinated biphenyl ether pro-drug scaffolds, which demonstrated promising activity against various biological targets . Although this compound has not yet been extensively studied in this context, its structural characteristics suggest it could serve as a valuable scaffold for further drug development.

Potential Applications

The incorporation of fluorine into drug design has been linked to improved efficacy and selectivity. For example, compounds with similar structures have been investigated for their roles as enzyme inhibitors and receptor modulators . Future research could explore the potential of this compound in these areas.

Research Findings Summary Table

Study Findings Implications
Toxicity EvaluationNOAEL determined at 50 mg/kg for related compoundsIndicates potential toxicity concerns for similar halogenated compounds
Drug DevelopmentFluorinated biphenyl ether pro-drugs show promising biological activitySuggests potential for this compound in drug design

Q & A

Q. What are the common synthetic routes for 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via halogenation or cross-coupling reactions . For example, bromination of 2,3-difluoro-4-(trifluoromethyl)benzene using bromine in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions is a common approach . Optimization involves:

  • Temperature control : Maintaining 0–5°C to minimize side reactions like over-bromination.
  • Catalyst stoichiometry : Adjusting AlCl₃ to substrate ratio (1:1–1:1.2) to balance reactivity and selectivity.
  • Purification : Using HPLC with MeCN/water (0.1% formic acid) and a C18 column to isolate the product .

Q. How can spectroscopic techniques (e.g., NMR, MS) confirm the structure of this compound?

  • ¹⁹F NMR : Distinct peaks for CF₃ (~-60 ppm) and aromatic fluorines (δ -120 to -140 ppm) confirm substitution patterns.
  • ¹H NMR : Absence of aromatic protons (due to bromine and fluorine substituents) and integration of residual protons (e.g., impurities) validate purity .
  • LCMS : Molecular ion peaks (e.g., m/z 257 for [M+H]⁺) and retention times (e.g., 1.27 minutes under SMD-TFA05 conditions) provide additional confirmation .

Q. What strategies are used to determine reactive sites in electrophilic substitution reactions involving this compound?

  • Computational modeling : DFT calculations predict electron-deficient regions (e.g., para to CF₃) as preferred sites for nucleophilic attack.
  • Competitive experiments : Reacting with limited electrophiles (e.g., HNO₃/H₂SO₄) and analyzing product ratios via GC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in cross-coupling reactions using this compound as a substrate?

Regioselectivity in Suzuki-Miyaura couplings is influenced by:

  • Ligand design : Bulky ligands (e.g., SPhos) favor coupling at less hindered positions (e.g., bromine site over fluorine) .
  • Solvent effects : Polar aprotic solvents (DMF, THF) stabilize intermediates and reduce side reactions.
  • Temperature gradients : Stepwise heating (e.g., 80°C → 100°C) improves selectivity for desired biaryl products .

Q. What role does this compound play in pharmaceutical intermediates, and how are mechanistic studies conducted?

It serves as a key intermediate in kinase inhibitor synthesis (e.g., spirocyclic carboxamides). Mechanistic studies include:

  • Isotopic labeling : Using deuterated analogs to track reaction pathways via LC-MS/MS.
  • Kinetic profiling : Monitoring reaction progress under varying pH and temperature to identify rate-limiting steps .

Q. How do fluorine substituents influence stability and reactivity in high-temperature reactions?

  • Thermal stability : Fluorine’s electronegativity increases bond strength (C-F vs. C-Br), reducing decomposition at >150°C.
  • Reactivity trade-offs : Fluorine deactivates the ring toward electrophiles but enhances oxidative stability in catalytic systems (e.g., Pd-mediated couplings) .
  • Data contradictions : Conflicting reports on bromine vs. fluorine lability can be resolved via accelerated aging studies (TGA/DSC) under inert vs. oxidative atmospheres .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs) to resolve ambiguities .
  • Reaction scale-up : Use flow chemistry for bromination to mitigate exothermic risks and improve reproducibility .
  • Safety protocols : Adopt H400/H401 guidelines for environmental hazards (e.g., halogenated waste disposal) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene
Reactant of Route 2
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1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene

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